Cancer/testis antigen 2 (103-111)
Description
Overview of Cancer/Testis Antigens
CTAs are a group of tumor-associated antigens (TAAs) characterized by their expression in the adult testis, an immune-privileged site, and their re-expression in a multitude of malignant tumors. nih.gov This restricted expression profile is a key feature that distinguishes them from other TAAs. The first CTA, MAGE-1, was identified in 1991, and its ability to elicit a cytotoxic T-lymphocyte (CTL) response in a melanoma patient paved the way for extensive research in this area. nih.gov
Classification and Defining Characteristics of CTAs
CTAs are broadly categorized into two main groups based on their genomic location:
CT-X antigens: These are encoded by genes located on the X chromosome. mdpi.com
Non-X CTAs: These are encoded by genes on autosomes. mdpi.com
A defining characteristic of CTAs is their expression is typically limited to germ cells in the testis and is absent in most normal somatic tissues. wikipedia.org However, they can also be found in the placenta and, to a lesser extent, in the thymus. numberanalytics.com The expression of many CTA genes is regulated by epigenetic mechanisms, particularly DNA methylation. wikipedia.org To date, over 70 families of CTAs, comprising more than 140 members, have been identified. wikipedia.org The Ludwig Institute for Cancer Research (LICR) maintains a comprehensive database of known CT antigens. wikipedia.org
Some key characteristics of CTAs include:
Tissue-restricted expression: Primarily in the testis and some embryonic tissues, but not in most normal adult tissues. nih.gov
Existence as multigene families: Many CTAs belong to families of related genes. nih.gov
Chromosomal location: A significant number are located on the X chromosome. nih.gov
Immunogenicity: They can elicit spontaneous humoral and cell-mediated immune responses in cancer patients. nih.gov
Aberrant Expression Profile in Malignancies
The aberrant expression of CTAs in cancerous tissues is a hallmark of these antigens. nih.govwikipedia.orgnih.gov This re-expression is not lineage-specific and has been observed in a wide variety of cancers, including melanoma, lung cancer, breast cancer, bladder cancer, and prostate cancer. wikipedia.orgsigmaaldrich.comgenecards.org The expression of CTAs in tumors is often heterogeneous and can correlate with tumor progression and a poorer prognosis. nih.govwikipedia.org For instance, some CTAs are more frequently expressed in metastatic lesions compared to primary tumors, suggesting their activation may be a later event in tumorigenesis. nih.gov The underlying mechanism for this aberrant expression is often attributed to derepression events, such as DNA hypomethylation, which allows for the sporadic activation of these normally silenced genes in cancer cells. nih.govnih.gov
Immunological Significance of CTAs in Anti-tumor Immunity
The immunological significance of CTAs lies in their potential as targets for cancer-specific immunotherapy. wikipedia.orgnih.govoncotarget.com Since they are considered "self" antigens but are expressed in immune-privileged sites, the immune system does not typically develop tolerance to them. nih.gov When these antigens are expressed by tumor cells, which are not immune-privileged, they can be recognized by the immune system, leading to an anti-tumor immune response. wikipedia.orgoncotarget.com
Both humoral (antibody-based) and cellular (T-cell-based) immune responses against various CTAs have been documented in cancer patients. nih.govnih.gov This natural immunogenicity has made CTAs attractive candidates for the development of cancer vaccines and other immunotherapeutic strategies. nih.govnih.gov The goal of these therapies is to boost the patient's own immune system to recognize and eliminate cancer cells expressing these antigens. oncotarget.com Several clinical trials have explored the use of vaccines targeting CTAs like MAGE-A and NY-ESO-1. nih.gov The ability of CTAs to be recognized by cytolytic T lymphocytes (CTLs) is a crucial aspect of their potential in immunotherapy. frontiersin.org
Specificity of Cancer/Testis Antigen 2 (CTAG2)
CTAG2 is a member of the ESO/LAGE family of cancer-testis antigens and is an autoimmunogenic tumor antigen. sigmaaldrich.comcancer.gov
Nomenclature and Aliases of CTAG2 (e.g., NY-ESO-2, LAGE-1)
CTAG2 is known by several different names and aliases, which can sometimes lead to confusion in the literature. It is important to recognize these various nomenclatures to fully grasp the research surrounding this antigen.
| Primary Name | Aliases |
| Cancer/Testis Antigen 2 (CTAG2) | NY-ESO-2, LAGE-1, CAMEL, CT2, CT6.2, CT6.2a, CT6.2b, ESO2, LAGE2B |
Data from multiple sources. sigmaaldrich.comgenecards.orgatlasgeneticsoncology.orgnih.gov
An alternative open reading frame of the CTAG2 gene produces a protein called CAMEL, which is also a tumor antigen recognized by melanoma-specific cytotoxic T-lymphocytes. cancer.govnih.gov
Genomic Localization and Gene Family Association
The gene encoding CTAG2 is located on the X chromosome, specifically at the Xq28 locus. atlasgeneticsoncology.org Being located on the X chromosome is a common feature of many cancer/testis antigens. nih.gov CTAG2 belongs to the ESO/LAGE family of cancer-testis antigens. sigmaaldrich.comcancer.gov An important paralog of the CTAG2 gene is CTAG1B. genecards.org
Properties
sequence |
ELVRRILSR |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 2 (103-111) |
Origin of Product |
United States |
Molecular Biology and Expression Regulation of Ctag2
CTAG2 Gene Structure and Transcript Variants
The CTAG2 gene is a member of the cancer-testis antigen (CTA) family, a group of genes that are typically expressed only in germ cells of the testis but are re-activated in various types of cancer. sigmaaldrich.comcancer.govgenecards.org It is located on the X chromosome and belongs to the ESO/LAGE family of CTAs. sigmaaldrich.comoup.com The gene's structure allows for alternate splicing, leading to the production of multiple transcript variants. sigmaaldrich.compromega.ca
Two notable transcript variants are LAGE-1a (also known as LAGE-1S) and LAGE-1b (also known as LAGE-1L). nih.gov These variants differ in their 3' coding region. An additional segment in the coding region of variant 2 results in a frameshift, leading to the production of the LAGE-1b isoform, which is longer and possesses a distinct C-terminus compared to the LAGE-1a isoform. nih.gov
Table 1: CTAG2 Transcript Variants
| Variant Name | Alias | Key Feature |
|---|---|---|
| LAGE-1a | LAGE-1S | Standard isoform. |
Post-Translational Aspects of CTAG2
Post-translational modifications (PTMs) are crucial for regulating protein function, and CTAG2 is no exception. These modifications can impact a protein's stability, localization, and interaction with other molecules. nih.govnih.govyoutube.com Analysis of the CTAG2 protein has revealed several potential PTMs, including phosphorylation and ubiquitination. uniprot.orgbroadinstitute.org
Phosphorylation, the addition of a phosphate (B84403) group, can alter a protein's activity and signaling capabilities. nih.gov Ubiquitination, the attachment of ubiquitin, often targets a protein for degradation. uniprot.org These modifications to CTAG2 likely play a role in its function within the cell, although the specific consequences of these PTMs on its activity in cancer are still under investigation.
Alternative Open Reading Frames and Functional Consequences (e.g., CAMEL)
Beyond alternative splicing, the CTAG2 gene possesses another layer of complexity in the form of an alternative open reading frame (ORF). sigmaaldrich.comcancer.govpromega.ca An ORF is a sequence of DNA that has the potential to be translated into a protein. The utilization of an alternative ORF within the CTAG2 gene leads to the production of a distinct protein known as CAMEL (CTL-recognized antigen on melanoma). sigmaaldrich.comnih.govnih.gov
CAMEL is a tumor antigen that is recognized by melanoma-specific cytotoxic T-lymphocytes (CTLs). sigmaaldrich.comcancer.gov This means that the immune system can identify and target cancer cells that express CAMEL. The generation of a novel tumor antigen from a known gene through the use of an alternative ORF represents a fascinating mechanism for expanding the antigenic repertoire of cancer cells. nih.govnih.gov The immunogenicity of the CAMEL protein has made it a subject of interest for the development of cancer immunotherapies. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 5'-aza-2'-deoxycytidine |
Immunological Characterization of Ctag2 103 111 As an Epitope
Identification and Mapping of the CTAG2 (103-111) Epitope
The identification and mapping of the Cancer/Testis Antigen 2 (CTAG2) (103-111) epitope are crucial steps in understanding its potential as a target for cancer immunotherapy. This process involves pinpointing the specific amino acid sequence recognized by the immune system, particularly T cells.
The discovery of T-cell epitopes, including those from CTAG2, has been revolutionized by high-throughput screening methodologies. nih.gov These approaches are necessary due to the vast number of potential epitopes and the complexity of T-cell recognition. nih.gov
One prominent method is T-Scan , a cell-based, pooled screening platform that allows for the high-throughput identification of antigens recognized by T cells. nih.gov T-Scan utilizes genome-wide libraries that encode various proteins, which are then processed and presented by Major Histocompatibility Complex (MHC) class I molecules on target cells. nih.gov The recognition of an antigen by a specific T-cell receptor (TCR) is detected through a reporter system, such as one that measures granzyme B activity. nih.gov This technology has been successfully used to identify new viral antigens and characterize the specificity of tumor-derived TCRs. nih.gov
Another key technique is SEREX (Serological Analysis of Recombinant cDNA Expression Libraries) . This method identifies tumor antigens that elicit a humoral immune response by screening patient serum for antibodies that recognize proteins from a tumor-derived cDNA library. mdpi.com The highly immunogenic cancer-testis antigen NY-ESO-1, a close homolog of CTAG2, was notably identified using this technology. mdpi.com
Furthermore, autologous typing , a technique established in the 1970s, was one of the earliest methods to identify human cancer antigens by using a patient's own immune cells and tumor cells. mdpi.com More advanced techniques involve the use of artificial antigen-presenting cells (APCs) engineered to express specific HLA alleles, which can present longer peptides for processing and identification of new epitopes. elifesciences.org Mass spectrometry has also become an indispensable tool for the direct analysis of peptides generated by proteasomes, providing a sensitive way to identify potential antigenic peptides. springernature.com
Table 1: Methodologies for Epitope Discovery
| Methodology | Description | Key Features |
|---|---|---|
| T-Scan | A high-throughput, cell-based screening platform using genome-wide libraries to identify T-cell antigens. nih.gov | Pooled screening, endogenous processing and presentation, functional readout (e.g., granzyme B activity). nih.gov |
| SEREX | Identifies tumor antigens by screening patient serum for antibodies against a tumor cDNA expression library. mdpi.com | Detects intracellular antigens, relies on humoral immune response. mdpi.com |
| Autologous Typing | Early method using a patient's own immune cells and tumor cells to identify tumor-specific antigens. mdpi.com | Primarily detects cell surface antigens. mdpi.com |
| Artificial APCs | Engineered cells expressing specific HLA alleles to present peptides for T-cell recognition. elifesciences.org | Allows for functional detection of HLA-restricted T-cell responses and identification of new epitopes from longer peptides. elifesciences.org |
| Mass Spectrometry | Analytical technique for the detection and analysis of peptides generated by proteasome digestion. springernature.com | High sensitivity and accuracy in identifying potential antigenic peptides. springernature.com |
CTAG2, also known as LAGE-1, shares significant homology with another prominent cancer-testis antigen, NY-ESO-1 (also known as CTAG1B). nih.govwikigenes.orgfrontiersin.org These two proteins are paralogs, meaning they arose from a gene duplication event. nih.gov This close evolutionary relationship results in substantial identity and similarity in their amino acid sequences. nih.gov For instance, the proteins share a 14-amino acid region of high identity. nih.gov
This homology has important immunological implications. T-cell receptors (TCRs) that recognize an epitope from one protein may cross-react with the corresponding epitope from the other. For example, a study identified a cross-reactive peptide from Titin (TTN) that was similar to an NY-ESO-1 epitope, sharing a consecutive stretch of 5 amino acids. nih.gov Further analysis revealed that CTAG2 differs by only two amino acids in a critical region compared to the NY-ESO-1 epitope, and these changes are tolerated, explaining the observed cross-reactivity. nih.gov
Table 2: Sequence Homology and Cross-Reactivity of CTAG2
| Feature | Description |
|---|---|
| Homologous CTA | NY-ESO-1 (CTAG1B) nih.govwikigenes.orgfrontiersin.org |
| Relationship | Paralogous proteins with significant sequence identity and similarity. nih.gov |
| Shared Region | A 14-amino acid region of substantial identity. nih.gov |
| Cross-Reactivity | T-cell cross-reactivity observed due to tolerated amino acid differences in key epitopes. nih.gov |
| Specificity | Some T-cell receptors can distinguish between NY-ESO-1 and LAGE-1 despite high homology. wikigenes.org |
| Co-expression | Expression of CTAG2 and NY-ESO-1 is often correlated in cancers like esophageal squamous cancer. frontiersin.org |
MHC Restriction and Presentation of CTAG2 (103-111)
The presentation of the CTAG2 (103-111) epitope to T cells is a critical step in the anti-tumor immune response and is governed by the Major Histocompatibility Complex (MHC). This process, known as MHC restriction, ensures that T cells only recognize antigens when they are presented by a specific MHC molecule on the surface of a cell. taylorandfrancis.comwikipedia.org
The CTAG2 (103-111) epitope is presented to cytotoxic T lymphocytes (CTLs) by MHC class I molecules. Peptides that bind to MHC-I molecules are typically derived from intracellular proteins that are degraded in the cytoplasm. nih.gov The binding of a peptide to the MHC-I groove is a highly specific interaction. The peptide-binding groove of MHC-I molecules is closed at both ends, which restricts the size of the presented peptides to typically 8-12 amino acids in length. mdpi.com
The specificity of this binding is determined by anchor residues within the peptide that fit into corresponding pockets within the MHC-I groove. mdpi.com Different MHC-I alleles have different binding preferences, meaning a particular peptide will only bind to certain MHC-I molecules. taylorandfrancis.com The stability of the peptide-MHC-I complex is crucial for effective T-cell recognition. biorxiv.org The development of peptide-MHC class I binding prediction tools, such as NetMHCpan, has been instrumental in identifying potential T-cell epitopes by computationally screening protein sequences for peptides with a high likelihood of binding to specific MHC-I alleles. immuneepitope.org
The generation of the CTAG2 (103-111) peptide and its subsequent presentation on MHC-I molecules involves a multi-step intracellular pathway known as the antigen processing and presentation pathway. mdpi.com
The first step in the processing of intracellular proteins like CTAG2 for MHC-I presentation is their degradation by the proteasome. mdpi.comnih.gov The proteasome is a large protein complex that breaks down proteins into smaller peptides. nih.govresearchgate.net This degradation can be of fully formed proteins or of defective ribosomal products (DRiPs), which are aberrant or misfolded proteins. mdpi.com
The peptides generated by the proteasome vary in length, typically ranging from 2 to 30 residues. mdpi.comresearchgate.netnih.gov These peptides are then released into the cytosol. mdpi.com For a peptide to become an epitope, it must have the correct C-terminal anchor residue that is compatible with the binding groove of an MHC-I molecule. mdpi.com However, many proteasome-generated peptides are too long at their N-terminus for direct MHC-I binding. mdpi.com These peptides can be further trimmed by aminopeptidases in the cytosol or after being transported into the endoplasmic reticulum (ER). nih.govnih.gov The peptides that survive further degradation in the cytosol are then transported into the ER by the Transporter associated with Antigen Processing (TAP), where they can be loaded onto MHC-I molecules. mdpi.com
Antigen Processing Pathway for CTAG2 (103-111)
Transporter Associated with Antigen Processing (TAP) Function
The presentation of endogenous antigens, such as tumor antigens, on Major Histocompatibility Complex (MHC) class I molecules is a critical step in the activation of cytotoxic T lymphocytes (CTLs). This process begins with the degradation of cytosolic proteins into peptides by the proteasome. These resulting peptides are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). researchgate.netnih.gov
The TAP transporter is a heterodimeric protein complex that actively pumps peptides into the ER lumen. nih.gov The efficiency of this transport is a key determinant in the subsequent loading of peptides onto MHC class I molecules. While direct studies specifically detailing the transport kinetics of the CTAG2 (103-111) peptide by TAP are not extensively available, the general mechanism of antigen processing suggests that for CTAG2 (103-111) to be presented by MHC class I molecules, it must first be successfully translocated by TAP.
Peptide Loading onto MHC Molecules
Once inside the endoplasmic reticulum, antigenic peptides are loaded onto MHC class I molecules. This process is facilitated by a multi-protein complex known as the peptide-loading complex (PLC), which includes chaperones like calreticulin (B1178941) and ERp57, and the tapasin protein. researchgate.netnih.gov Tapasin plays a crucial role by bridging MHC class I molecules to the TAP transporter, thereby facilitating the sampling of a wide array of peptides to find those with the highest affinity. nih.gov The stability of the resulting peptide-MHC class I complex is essential for effective antigen presentation on the cell surface to CD8+ T cells. biorxiv.org
For MHC class II molecules, which present antigens to CD4+ T helper cells, the process is different. Exogenous antigens are taken up by antigen-presenting cells (APCs) into endosomes. Here, they are processed into peptides that are then loaded onto MHC class II molecules. frontiersin.org The invariant chain initially occupies the peptide-binding groove of MHC class II molecules, and its subsequent removal, facilitated by molecules like HLA-DM, allows for the binding of antigenic peptides. frontiersin.org While CTAG2 is an endogenous protein, pathways for its presentation on MHC class II molecules, potentially through autophagy or other mechanisms, are crucial for the activation of CD4+ T cell help.
Immunogenicity of CTAG2 (103-111) and Associated Responses
The immunogenicity of a tumor antigen refers to its ability to provoke an immune response. bmbreports.orgnih.gov Cancer/testis antigens, including CTAG2, are generally considered to be highly immunogenic due to their limited expression in normal tissues, which prevents the establishment of central tolerance. nih.gov The re-expression of these antigens in tumor cells can therefore be recognized by the immune system as foreign, leading to the generation of anti-tumor immune responses. nih.gov
Induction of CD8+ Cytotoxic T Lymphocyte (CTL) Responses
The primary mechanism by which the immune system eliminates tumor cells is through the action of CD8+ cytotoxic T lymphocytes (CTLs). These cells recognize antigenic peptides, such as CTAG2 (103-111), presented on MHC class I molecules on the surface of cancer cells. semanticscholar.orgmdpi.com Upon recognition, CTLs release cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target tumor cell. mdpi.com
Studies have shown that cancer/testis antigens can induce robust CD8+ T cell responses in cancer patients. semanticscholar.orgd-nb.info The ability to generate CTLs that specifically recognize and lyse tumor cells expressing these antigens is a cornerstone of many immunotherapeutic strategies, including cancer vaccines and adoptive T cell therapies. mdpi.commdpi.com The specific peptide CTAG2 (103-111) is investigated for its potential to serve as an epitope for such CTL responses.
Role of CD4+ T Helper Cell Responses
While CD8+ T cells are the direct effectors of tumor cell killing, the generation and maintenance of a robust and long-lasting CTL response often require the involvement of CD4+ T helper cells. windows.netnih.govnih.gov CD4+ T cells recognize antigenic peptides presented on MHC class II molecules by professional antigen-presenting cells (APCs) like dendritic cells. immunostep.com
Upon activation, CD4+ T helper cells provide crucial "help" to CD8+ T cells through various mechanisms. This includes the release of cytokines, such as Interleukin-2 (IL-2), which promotes CTL proliferation and survival, and the activation of APCs through CD40-CD40L interaction, which enhances their ability to prime CTLs. nih.govimmunomix.com Therefore, the presence of CTAG2-derived epitopes that can be presented by MHC class II molecules to activate CD4+ T helper cells is critical for an effective and sustained anti-tumor immune response against CTAG2-expressing tumors. genecards.orgd-nb.info
Humoral Immune Responses and Antibody Production
In addition to cellular immunity, tumor antigens can also elicit humoral immune responses, characterized by the production of antibodies by B cells. nih.gov These antibodies can target tumor antigens expressed on the surface of cancer cells and mediate their destruction through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). nih.gov
Spontaneous antibody responses against cancer/testis antigens have been observed in patients with various cancers. asco.org The activation of B cells to produce these antibodies is often dependent on help from CD4+ T cells. immunostep.com The detection of antibodies against CTAG2 in cancer patients can serve as a biomarker of an ongoing anti-tumor immune response and may have prognostic significance. asco.org
Table of Research Findings on CTAG2 (103-111) Immunogenicity
| Immune Component | Role in Anti-Tumor Response | Key Findings Related to CTAG2/CTAs |
| CD8+ CTLs | Directly kill tumor cells presenting the CTAG2 (103-111) epitope on MHC class I molecules. | Cancer/testis antigens are known to induce specific CD8+ T-cell responses against tumors. semanticscholar.org |
| CD4+ T Helper Cells | Provide essential help for the priming, expansion, and memory of CD8+ CTLs. nih.govnih.gov | The induction of effective anti-tumor immunity often requires the activation of both CD8+ and CD4+ T cells. d-nb.info |
| Antibodies | Can mediate tumor cell killing through ADCC and CDC and serve as a marker of an immune response. nih.gov | Spontaneous humoral responses to cancer/testis antigens are detected in cancer patients and may correlate with prognosis. asco.org |
Biological Functions and Oncogenic Roles of Ctag2 in Cancer Progression
CTAG2 Involvement in Cellular Proliferation and Growth
CTAG2 has been identified as a significant factor in promoting the proliferation and growth of tumor cells across different cancer types. Its expression is linked to cell cycle regulation, a fundamental process for cell growth. nih.govnih.gov In hepatocellular carcinoma (HCC), Gene Set Enrichment Analysis (GSEA) revealed that CTAG2's function is closely associated with the cell cycle pathway, which may explain its correlation with tumor size. nih.gov
Studies in breast cancer have provided direct evidence of its role in tumor expansion. In vivo experiments using SUM159T breast cancer cells demonstrated that the depletion of CTAG2 resulted in a drastic reduction in primary tumor growth, highlighting its importance for tumor establishment and progression. nih.govnih.gov This pro-proliferative function is also suggested in stem cell populations, where NY-ESO-1 expression is downregulated as mesenchymal stem cells differentiate, implying a role in maintaining the proliferative, undifferentiated state of both stem and cancer cells. nih.govnih.gov
While most evidence points to a growth-promoting role, some contexts suggest a more complex function. For instance, one study indicated that the tumor suppressor LSAMP might exert its anti-proliferative effect by upregulating CTAG2, among other genes, suggesting that its functional impact could be dependent on the cellular context and regulatory network. nih.govnih.gov However, the predominant view supported by multiple studies is that CTAG2 expression provides a proliferative advantage to cancer cells.
Table 1: Research Findings on CTAG2 and Cellular Proliferation
| Cancer Type | Model System | Key Finding | Citation(s) |
|---|---|---|---|
| Breast Cancer | SUM159T cell line (in vivo) | Depletion of CTAG2 drastically reduced primary tumor growth. | nih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | Patient data (TCGA), GSEA | CTAG2 expression is associated with cell cycle signaling pathways and tumor stage. | nih.gov |
| Multiple Cancers / Stem Cells | General deduction | The Pcc-1 domain in NY-ESO-1 suggests a role in cell cycle progression and growth. Its expression is downregulated upon stem cell differentiation. | nih.govnih.gov |
Contribution to Epithelial-Mesenchymal Transition (EMT) and Metastasis
Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows static epithelial cells to gain migratory and invasive properties, a crucial step for metastasis. CTAG2 is a key contributor to this process, particularly by enhancing directional cell migration. nih.govnih.gov
In breast cancer cells, CTAG2 and another CTA, SPANX-A/C/D, are coordinately expressed and promote distinct but complementary features of invasive behavior. nih.gov Functional analyses revealed that CTAG2 is essential for directional migration towards a chemoattractant (serum) in transwell assays. nih.gov This function is mediated through its interaction with Pericentrin, a key protein of the centrosome, which acts as a microtubule-organizing center and is critical for establishing cell polarity and directional movement. nih.govnih.gov The depletion of either CTAG2 or Pericentrin was shown to reduce the invasive ability of breast cancer cells. nih.gov
The link between CTAG2 and metastasis is further supported by studies in esophageal squamous cell carcinoma (ESCC). In ESCC, a significant correlation was found between the expression of NY-ESO-1 (CTAG2) and TWIST1, a master regulator of EMT. nih.gov Ectopic expression of TWIST1 in ESCC cell lines led to an upregulation of NY-ESO-1 and enhanced cell migration, suggesting a cooperative role in promoting an aggressive, metastatic phenotype. nih.gov This evidence underscores that the expression of CTAs like CTAG2 is more frequent in metastatic lesions compared to primary tumors, highlighting their role in the later, more aggressive stages of cancer. nih.gov
Table 2: Research Findings on CTAG2 and EMT/Metastasis
| Cancer Type | Model System | Key Finding | Citation(s) |
|---|---|---|---|
| Breast Cancer | SUM159T cell line | CTAG2 interacts with the centrosomal protein Pericentrin and is necessary for directional cell migration, a key aspect of invasion. | nih.govnih.govnih.gov |
| Breast Cancer | SUM159T cell line | CTAG2 and SPANX-A/C/D are coordinately induced to promote distinct features of invasive behavior. | nih.gov |
| Esophageal Squamous Cell Carcinoma (ESCC) | ESCC cell lines (KYSE-30, YM-1), patient tissues | A direct correlation exists between the expression of NY-ESO-1 and the EMT-regulator TWIST1; TWIST1 induction increases NY-ESO-1 expression and cell migration. | nih.gov |
Modulation of Apoptosis and Cell Survival Pathways
Evasion of apoptosis, or programmed cell death, is a critical hallmark of cancer, allowing tumor cells to survive despite cellular stress and DNA damage. While many CTAs are implicated in conferring resistance to apoptosis, the direct mechanisms by which CTAG2 modulates these pathways are still being elucidated. nih.gov
Much of the evidence for a role in cell survival is associative. For example, NY-ESO-1 is often co-expressed with members of the MAGE (Melanoma-associated antigen) family of CTAs. nih.gov MAGE proteins are known to have prominent roles in regulating cell cycle progression and apoptosis. nih.gov Specifically, certain MAGE proteins can inhibit the tumor suppressor p53, a central figure in the apoptotic response. nih.gov For instance, MAGE-C2 has been shown to inhibit p53-dependent apoptosis in multiple myeloma. nih.gov Given the frequent co-expression, it is plausible that CTAG2 functions within a network of CTAs that collectively suppress apoptotic pathways, thereby enhancing tumor cell survival.
However, direct evidence linking CTAG2 to the core apoptotic machinery, such as the BCL-2 family of proteins which are the primary regulators of the intrinsic apoptotic pathway, remains limited. nih.govnih.gov Most cancer cells exhibit an imbalance in pro- and anti-apoptotic BCL-2 family proteins to evade cell death. mdpi.com While the re-expression of CTAG2 in tumors clearly provides a survival advantage that contributes to cancer progression, further research is needed to define its specific interactions with key apoptotic regulators like BCL-2, BAX, or the p53 pathway. nih.govnih.gov
Table 3: Research Findings on CTAG2 and Apoptosis/Cell Survival
| Cancer Type | Model System | Key Finding | Citation(s) |
|---|---|---|---|
| Multiple Cancers | General observation | Many CTAs are known to confer some form of apoptosis resistance to cancer cells. | nih.gov |
Association with Genomic Instability and DNA Damage Response
Genomic instability, the increased tendency for genetic mutations and alterations, is a driving force in carcinogenesis. Several CTAs contribute to this instability by interfering with DNA repair and cell cycle checkpoints. nih.govnih.gov CTAG2 appears to be involved in this process through its influence on mitotic spindle function and its association with DNA repair pathways. nih.govnih.gov
A key mechanistic link is CTAG2's interaction with the centrosomal protein Pericentrin. nih.gov The centrosome is the primary microtubule-organizing center in animal cells and is essential for the proper assembly of the mitotic spindle during cell division. nih.govuni.lu Disruption of spindle assembly or function can lead to incorrect chromosome segregation, resulting in aneuploidy—an abnormal number of chromosomes—which is a classic form of genomic instability and a hallmark of cancer. uni.lunih.gov By interacting with a core component of the centrosome, CTAG2 may influence mitotic fidelity.
Furthermore, analysis in hepatocellular carcinoma (HCC) has linked CTAG2 expression to critical DNA damage response (DDR) pathways. nih.gov Gene Set Enrichment Analysis (GSEA) showed a significant correlation between high CTAG2 expression and pathways such as homologous recombination (HR) and base excision repair (BER). nih.gov HR is a high-fidelity pathway for repairing complex DNA damage like double-stranded breaks. nih.govcellsignal.com The misexpression of certain CTAs in somatic cells can interfere with HR, leading to a "BRCAness" phenotype where cells are deficient in this repair pathway, making them more reliant on other, more error-prone mechanisms and thus promoting genomic instability. nih.gov The association of CTAG2 with these pathways suggests it may modulate the DDR, potentially contributing to either therapy resistance or the accumulation of oncogenic mutations. nih.govnih.gov
Table 4: Research Findings on CTAG2 and Genomic Instability/DDR
| Cancer Type | Model System | Key Finding | Citation(s) |
|---|---|---|---|
| Breast Cancer | SUM159T cell line | CTAG2 interacts with Pericentrin at the centrosome, a key regulator of mitotic spindle assembly. | nih.gov |
| General | Review | Disruption of the mitotic spindle is a known cause of genomic instability (aneuploidy). | uni.lu |
| Hepatocellular Carcinoma (HCC) | GSEA on patient data | High CTAG2 expression is associated with DNA repair pathways, including homologous recombination and base excision repair. | nih.gov |
Preferential Expression in Cancer Stem Cell Populations
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. nih.govnih.gov Several studies have demonstrated that CTAG2 (NY-ESO-1) is preferentially expressed in these tumorigenic populations, linking it to the maintenance of "stemness" properties.
In breast cancer, cells with a CD44+/CD24-/low phenotype, a well-established marker profile for breast cancer stem-like cells (BCSLCs), show increased expression of NY-ESO-1. nih.govnih.govnih.gov These NY-ESO-1-positive BCSLCs exhibit enhanced migratory and invasive capabilities compared to the general population of cancer cells. nih.gov Furthermore, analysis of patient tissues revealed that the expression of NY-ESO-1 and CD44 was significantly enhanced in metastatic breast cancer tissues compared to non-metastatic tissues, suggesting that CTAG2-expressing stem-like cells are drivers of metastasis. nih.govnih.gov
This association is not limited to breast cancer. In glioma, NY-ESO-1 expression is also increased in cancer stem cells compared to their more differentiated counterparts. nih.gov The role of NY-ESO-1 in maintaining a stem-like state is further supported by observations in normal mesenchymal stem cells, where its expression is downregulated upon differentiation. nih.govnih.gov This suggests that CTAG2 helps maintain the undifferentiated, self-renewing state that is characteristic of both normal and cancerous stem cells, thereby contributing to tumor persistence and progression. nih.govnih.gov
Table 5: Research Findings on CTAG2 and Cancer Stem Cells
| Cancer Type | Model System | Key Finding | Citation(s) |
|---|---|---|---|
| Breast Cancer | BCSLCs (CD44+/CD24-/low), patient tissues | NY-ESO-1 is preferentially expressed in BCSLCs and is associated with increased invasive and migratory capacity. Expression correlates with metastasis. | nih.govnih.govnih.gov |
| Glioma | Glioma cancer stem cells | NY-ESO-1 expression is increased in glioma CSCs compared to differentiated cells. | nih.gov |
| Mesenchymal Stem Cells | In vitro differentiation | NY-ESO-1 expression is downregulated as mesenchymal stem cells differentiate, suggesting a role in maintaining an undifferentiated state. | nih.govnih.gov |
Ctag2 103 111 in the Tumor Microenvironment and Immune Evasion
CTAG2 Influence on Tumor Microenvironment Composition
The expression of Cancer/Testis Antigen 2 (CTAG2) within the tumor microenvironment (TME) is a significant factor that can shape the immune landscape of a malignancy. CTAG2, also identified as LAGE-1, is a member of the cancer-testis antigen family, which is typically restricted to expression in germ cells but becomes aberrantly expressed in various cancers, including melanoma, lung cancer, bladder cancer, and prostate cancer. sigmaaldrich.comuniprot.orggenecards.org The presence of CTAG2 is often correlated with the expression of another prominent cancer-testis antigen, NY-ESO-1. nih.gov
While direct, comprehensive studies detailing the precise influence of CTAG2 on the composition of the TME are still emerging, the immunogenic nature of cancer-testis antigens suggests a dynamic interplay with immune cells. The expression of these antigens can lead to the infiltration of various immune cell populations into the tumor. Research has shown that the presence of cancer-testis antigens can be associated with both pro-inflammatory and immunosuppressive cell infiltrates. For instance, some studies have indicated that a high expression of certain cancer-testis antigens correlates with an increased presence of CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), suggesting an active anti-tumor immune response. aging-us.comnih.gov However, the TME is a complex and often immunosuppressive milieu, and the presence of an antigen alone does not guarantee an effective anti-tumor response.
Mechanisms of Immune Suppression Mediated by CTAG2-Related Pathways
The expression of CTAG2 can contribute to immune suppression through various mechanisms, enabling tumor cells to evade destruction by the immune system. While the precise pathways directly mediated by CTAG2 are an area of active investigation, the broader understanding of cancer-testis antigens provides insights into these suppressive mechanisms.
One potential mechanism involves the modulation of the tumor microenvironment to favor immune tolerance. The chronic presence of antigens like CTAG2 can lead to T-cell exhaustion, a state of T-cell dysfunction characterized by poor effector function. nih.gov Furthermore, some cancer-testis antigens have been implicated in promoting the epithelial-to-mesenchymal transition (EMT), a process that not only enhances cancer cell invasion and metastasis but can also contribute to an immunosuppressive TME. nih.gov
A significant mechanism of immune evasion in the context of CTAG2 expression involves the activity of regulatory T cells (Tregs). Tregs are a specialized subset of CD4+ T cells that play a crucial role in maintaining immune homeostasis and preventing autoimmunity by suppressing excessive immune responses. nih.gov In the context of cancer, Tregs can be co-opted by tumors to dampen anti-tumor immunity. nih.gov
Spontaneous CTAG2 (LAGE-1)-specific CD4+ T cells have been isolated from patients with advanced melanoma that co-expresses CTAG2 and NY-ESO-1. nih.gov Critically, a subset of these antigen-specific CD4+ T cells may exhibit a regulatory phenotype. The identification of LAGE-1-specific epitopes that are recognized by Tregs suggests a direct mechanism by which these cells can suppress immune responses specifically targeted against CTAG2-expressing tumor cells. nih.gov The activation of Tregs specific for CTAG2-derived peptides would lead to the localized suppression of effector T cells that recognize the same or other tumor antigens, thereby creating an immunosuppressive shield around the tumor. nih.govoup.com
The suppressive functions of Tregs are mediated through various mechanisms, including the secretion of inhibitory cytokines like IL-10 and TGF-β, and cell-contact-dependent mechanisms involving molecules like CTLA-4. nih.govrndsystems.com
Table 1: Mechanisms of Treg-Mediated Suppression
| Mechanism | Description | Key Molecules |
|---|---|---|
| Inhibitory Cytokines | Secretion of cytokines that dampen the activity of effector immune cells. | IL-10, TGF-β, IL-35 |
| Cytolysis | Direct killing of effector T cells and antigen-presenting cells. | Granzymes, Perforin (B1180081) |
| Metabolic Disruption | Depletion of essential factors like IL-2 required for effector T cell proliferation. | High-affinity IL-2 receptor (CD25) |
| Inhibition of DC Function | Suppression of the maturation and function of dendritic cells, which are crucial for initiating anti-tumor immune responses. | CTLA-4, LAG-3 |
Impaired Antigen Presentation Machinery in Cancers Expressing CTAG2
A fundamental requirement for the immune system to recognize and eliminate cancer cells is the presentation of tumor antigens on the cell surface by Major Histocompatibility Complex (MHC) molecules. Tumor cells, however, can develop mechanisms to disrupt this process, leading to immune evasion.
The downregulation or loss of MHC class I expression is a common immune escape mechanism observed in a significant percentage of human tumors. nih.govnih.govnih.gov This alteration prevents the presentation of tumor-associated antigens, including cancer-testis antigens like CTAG2, to CD8+ cytotoxic T lymphocytes (CTLs), which are the primary immune cells responsible for killing cancer cells. nih.gov While direct studies conclusively linking CTAG2 expression to the downregulation of MHC class I are limited, the frequent observation of MHC class I loss in tumors that express cancer-testis antigens suggests that this is a plausible mechanism of immune evasion in CTAG2-positive cancers. nih.gov The mechanisms underlying MHC class I downregulation can be "hard," involving irreversible genetic mutations in genes such as β2-microglobulin (B2M), or "soft," involving reversible epigenetic or transcriptional changes. nih.gov
The impairment of the antigen presentation machinery has profound functional consequences for T-cell recognition of tumor cells. Even if a tumor cell expresses a highly immunogenic antigen like CTAG2, a reduction or loss of MHC class I molecules on its surface renders it invisible to CTAG2-specific CTLs. nih.gov This lack of recognition prevents the CTLs from forming an immunological synapse with the tumor cell and delivering their cytotoxic payload. frontiersin.org
Consequently, tumor cells with defective antigen presentation can escape immune surveillance and continue to proliferate. This creates a significant challenge for T-cell-based immunotherapies that rely on the recognition of tumor antigens presented by MHC class I molecules. nih.gov The presence of CTAG2-specific T cells in a patient does not guarantee an effective anti-tumor response if the tumor cells have downregulated the necessary machinery for antigen presentation. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Cancer/testis antigen 2 (CTAG2) |
| LAGE-1 |
| NY-ESO-1 |
| Interleukin-2 (IL-2) |
| Interleukin-10 (IL-10) |
| Transforming growth factor-beta (TGF-β) |
| Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) |
| Lymphocyte-activation gene 3 (LAG-3) |
Pre Clinical and Mechanistic Therapeutic Implications of Ctag2 103 111 As an Immunotherapeutic Target
Rationale for CTAG2 (103-111) as a Target for Cancer Immunotherapy
The primary rationale for targeting CTAG2 (103-111) in cancer immunotherapy lies in its nature as a cancer-testis antigen (CTA). nih.govmdpi.com CTAs are a group of proteins that are typically expressed only in immune-privileged sites like the testes in healthy adults, but their expression becomes activated in various types of cancer. nih.govnih.govresearchgate.net This tumor-specific expression pattern makes them ideal targets for immunotherapies, as it minimizes the risk of targeting healthy tissues and causing off-tumor toxicities. nih.govmdpi.comnih.gov
CTAG2, also known as NY-ESO-1, is one of the most immunogenic CTAs identified to date. nih.gov Its expression has been detected in a wide range of malignancies, including melanoma, breast cancer, and multiple myeloma. nih.govnih.govhaematologica.org From a mechanistic standpoint, the CTAG2 protein has been implicated in promoting key aspects of cancer progression. For instance, studies have shown that CTAG2 is necessary for the directional migration of breast cancer cells. nih.gov This pro-invasive function suggests that targeting CTAG2 could not only lead to the destruction of existing tumor cells but also inhibit metastasis. nih.gov
Furthermore, the presence of CTAG2 expression has been correlated with prognosis in some cancers. In patients with relapsed multiple myeloma, the expression of CTAG2 was associated with a shorter progression-free survival, highlighting its clinical relevance. haematologica.org The immunogenic nature of CTAG2 means that peptides derived from this protein, such as CTAG2 (103-111), can be presented on the surface of cancer cells by major histocompatibility complex (MHC) molecules. nih.gov This presentation allows the immune system, particularly cytotoxic T lymphocytes (CTLs), to recognize and eliminate the cancer cells. mdpi.com
Vaccine Development Strategies Targeting CTAG2 (103-111)
Several vaccine strategies are being explored to leverage the immunogenicity of CTAG2 (103-111) and induce a potent anti-tumor immune response.
Peptide-Based Vaccines
Peptide-based vaccines utilize short, synthetic fragments of antigens, like CTAG2 (103-111), to stimulate an immune response. nih.govnih.govthno.org These vaccines offer several advantages, including ease of production, chemical stability, and a favorable safety profile. nih.govmdpi.com The core principle is that these peptides, when administered, are taken up by antigen-presenting cells (APCs), which then present them to T cells, initiating an adaptive immune response. thno.orgmdpi.comfrontiersin.org
Research has focused on identifying immunodominant peptides from CTAG2 that can elicit strong T-cell responses. thno.org The goal is to generate a robust population of CTLs that can specifically recognize and kill tumor cells expressing CTAG2. frontiersin.org While promising, a key challenge for peptide-based vaccines is their potentially weak immunogenicity. nih.gov To overcome this, they are often formulated with adjuvants to enhance the immune response. thno.org
| Vaccine Component | Description | Research Finding |
| CTAG2 (103-111) Peptide | A synthetic peptide representing an immunogenic epitope of the CTAG2 protein. | Designed to bind to MHC class I molecules for presentation to CD8+ T cells. |
| Adjuvant | An agent that enhances the immune response to an antigen. | Often required to overcome the weak immunogenicity of peptide vaccines. nih.govthno.org |
Nucleic Acid-Based Vaccines (DNA, mRNA)
Nucleic acid-based vaccines, using either DNA or mRNA, represent another promising approach for targeting CTAG2. nih.govspandidos-publications.com These vaccines work by delivering the genetic code for the CTAG2 antigen into the host's cells. frontiersin.orgnih.gov The cells then use this code to produce the CTAG2 protein, which can be processed and presented to the immune system, mimicking a natural viral infection and leading to a strong cellular and humoral immune response. mdpi.comspandidos-publications.com
One of the key advantages of nucleic acid vaccines is their ability to induce both CD4+ and CD8+ T-cell responses. frontiersin.org They are also relatively easy and rapid to produce. frontiersin.org Preclinical studies have shown that DNA vaccines targeting CTAs can achieve significant anti-tumor effects. nih.gov Similarly, mRNA vaccines have demonstrated remarkable success in recent years, particularly in the context of infectious diseases, and are now being actively investigated for cancer therapy. nih.govmdpi.com
| Vaccine Type | Mechanism of Action | Key Advantages |
| DNA Vaccine | Delivers a plasmid containing the gene for CTAG2. | Induces both CD4+ and CD8+ T-cell responses; relatively stable and cost-effective to produce. frontiersin.orgnih.gov |
| mRNA Vaccine | Delivers messenger RNA that codes for the CTAG2 protein. | Rapidly produced; has shown high efficacy in inducing immune responses. nih.govmdpi.com |
Antigen-Presenting Cell-Based Approaches (e.g., Dendritic Cells)
Dendritic cells (DCs) are the most potent APCs in the body and play a crucial role in initiating T-cell responses. nih.govnih.gov DC-based vaccines involve isolating a patient's own DCs, loading them with the CTAG2 (103-111) antigen ex vivo, and then re-infusing them back into the patient. nih.govwikipedia.org These "primed" DCs then migrate to the lymph nodes and present the antigen to T cells, activating a powerful and specific anti-tumor immune response. nih.govmdpi.com
This approach has the advantage of utilizing the body's natural and most effective antigen presentation machinery. nih.govnih.gov Early clinical trials of DC vaccines have demonstrated their safety and ability to induce tumor-specific T-cell responses. nih.gov The process of loading DCs with antigens can be achieved through various methods, including pulsing them with synthetic peptides like CTAG2 (103-111) or with nucleic acids encoding the antigen. mdpi.com
Nanomaterial-Based Antigen Delivery Systems
To enhance the efficacy of CTAG2 (103-111)-based vaccines, researchers are exploring the use of nanomaterials as delivery vehicles. spandidos-publications.comnih.gov Nanoparticles can protect the antigen from degradation, improve its delivery to APCs, and act as an adjuvant to boost the immune response. nih.govnih.govmdpi.com
Various types of nanomaterials, such as liposomes and polymeric nanoparticles, are being investigated for their ability to encapsulate and deliver CTAG2 (103-111) peptides or nucleic acids. spandidos-publications.commdpi.com These systems can be engineered to target specific immune cells, such as DCs, further enhancing the precision and potency of the vaccine. nih.gov Preclinical studies have shown that nanoparticle-based delivery can generate more robust CTL responses compared to the free peptide. nih.gov
| Nanomaterial Type | Function in Vaccine Delivery | Potential Benefits |
| Liposomes | Encapsulate and deliver antigens and/or adjuvants. | Biocompatible; can be tailored for targeted delivery. mdpi.com |
| Polymeric Nanoparticles | Encapsulate and provide sustained release of antigens. | Can improve antigen stability and uptake by APCs. nih.gov |
| Inorganic Nanoparticles | Act as both a carrier and an adjuvant. | Can enhance both cellular and humoral immunity. mdpi.com |
T-cell Receptor (TCR) Engineered T-cell Therapies
Adoptive T-cell therapy using T-cell receptor (TCR) engineered T-cells represents a highly personalized and potent immunotherapeutic strategy. nih.govmdpi.com This approach involves genetically modifying a patient's own T-cells to express a TCR that specifically recognizes the CTAG2 (103-111) peptide presented by MHC molecules on cancer cells. biomolther.orgthno.orgnih.gov
The process begins with the isolation of T-cells from a patient. These T-cells are then engineered ex vivo using viral vectors or other gene-editing technologies to introduce the gene for the CTAG2-specific TCR. biomolther.org The resulting engineered T-cells, now equipped with the ability to potently recognize and kill CTAG2-expressing tumor cells, are expanded to large numbers and infused back into the patient. biomolther.org
TCR-T cell therapy has the potential to overcome some of the limitations of vaccine approaches, as it directly provides a large population of tumor-specific T-cells. mdpi.com Preclinical and clinical studies targeting other CTAs, such as NY-ESO-1 (which is the same protein as CTAG2), have shown promising results in various cancers. mdpi.com The success of this approach hinges on the identification of high-affinity TCRs that can effectively target the tumor without causing significant off-target toxicities. nih.govthno.org
Chimeric Antigen Receptor (CAR) T-cell Approaches
Chimeric Antigen Receptor (CAR) T-cell therapy represents a groundbreaking immunotherapeutic strategy that involves genetically engineering a patient's own T-cells to recognize and eliminate cancer cells. nih.govnih.govwikipedia.org This is achieved by introducing a synthetic receptor, the CAR, into the T-cells, which enables them to identify specific antigens on the surface of tumor cells. wikipedia.orgcancer.org The structure of a CAR typically consists of an extracellular antigen-binding domain, a hinge region, a transmembrane domain, and an intracellular signaling domain that activates the T-cell upon antigen recognition. wikipedia.org
Cancer/testis antigens (CTAs), such as Cancer/Testis Antigen 2 (CTAG2), are considered ideal targets for immunotherapies like CAR T-cell therapy due to their restricted expression in normal tissues (primarily the testis) and aberrant expression in various malignancies. nih.govgenecards.org This tumor-specific expression pattern minimizes the risk of on-target, off-tumor toxicities. The CTAG2 (103-111) epitope, in particular, has been identified as a potential target for cytotoxic T lymphocytes (CTLs), making it a candidate for CAR T-cell based approaches.
The fundamental principle behind a CTAG2 (103-111)-targeted CAR T-cell therapy would be the design of a CAR that specifically recognizes this peptide presented on the surface of cancer cells. Once infused back into the patient, these engineered T-cells would circulate, and upon encountering a tumor cell expressing the CTAG2 (103-111) epitope, the CAR would bind to it, triggering T-cell activation, proliferation, and the subsequent cytotoxic killing of the cancer cell. wikipedia.org While the broader concept of targeting CTAs with CAR T-cells is established, specific pre-clinical and clinical development of CAR T-cells directed against the CTAG2 (103-111) epitope is an area of ongoing research.
Table 1: Components of a Chimeric Antigen Receptor (CAR) and their Functions
| Component | Function |
|---|---|
| Antigen Recognition Domain | Binds to a specific tumor antigen (e.g., CTAG2 (103-111)). |
| Extracellular Hinge Region | Provides flexibility to the receptor. |
| Transmembrane Domain | Anchors the CAR to the T-cell membrane. |
| Intracellular T-cell Signaling Domain | Transmits an activation signal to the T-cell upon antigen binding. |
Combination Immunotherapeutic Strategies
To enhance the efficacy of CTAG2 (103-111)-targeted immunotherapies, researchers are exploring combination strategies. These approaches aim to overcome potential resistance mechanisms and create a more favorable tumor microenvironment for immune-mediated destruction.
Epigenetic Modifiers to Enhance CTAG2 Expression
The expression of many cancer/testis antigens, including those in the CTAG family, is often regulated by epigenetic mechanisms such as DNA methylation. nih.govd-nb.info In many cancer cells, the promoter regions of CTA genes are hypermethylated, leading to gene silencing and a lack of antigen expression on the tumor cell surface. nih.gov This can render the cancer cells invisible to CTAG2-targeted immunotherapies.
Epigenetic modifiers, such as DNA methyltransferase inhibitors (DNMTis), are a class of drugs that can reverse this silencing. nih.gov By inhibiting the enzymes responsible for DNA methylation, these agents can lead to the re-expression or upregulation of CTA genes like CTAG2. nih.govd-nb.info This increased expression of CTAG2 would, in turn, lead to a higher density of the CTAG2 (103-111) epitope on the tumor cell surface, making them more susceptible to recognition and attack by CTAG2-specific immune cells. Preclinical studies have shown that treatment with DNMTis can increase the immunogenicity of tumor cells by inducing the expression of various tumor-associated antigens. nih.gov
Table 2: Research Findings on Epigenetic Modifiers in Immunotherapy
| Epigenetic Modifier Class | Mechanism of Action | Potential Outcome for CTAG2-Targeted Therapy |
|---|---|---|
| DNA Methyltransferase Inhibitors (DNMTis) | Inhibit DNA methylation, leading to the re-expression of silenced genes. nih.gov | Increased expression of the CTAG2 gene in tumor cells. |
| Histone Deacetylase Inhibitors (HDACis) | Inhibit histone deacetylases, leading to a more open chromatin structure and increased gene expression. nih.gov | Potential to enhance the expression of CTAG2 and other immune-related genes. |
Modulators of Immune Checkpoint Pathways
Immune checkpoints are regulatory pathways in the immune system that are crucial for maintaining self-tolerance and preventing autoimmune reactions. However, many cancers exploit these pathways to evade immune destruction. Proteins such as Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), as well as cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), are key immune checkpoint molecules. nih.gov
Immune checkpoint inhibitors are monoclonal antibodies that block the activity of these checkpoint proteins, thereby "releasing the brakes" on the immune system and allowing for a more robust anti-tumor response. nih.govnih.gov Combining CTAG2 (103-111)-targeted therapies with immune checkpoint inhibitors is a promising strategy. nih.gov For instance, in a scenario where a CTAG2-targeted vaccine or CAR T-cell therapy is administered, the concurrent use of a PD-1 or PD-L1 inhibitor could enhance the activity and persistence of the CTAG2-specific T-cells within the tumor microenvironment. nih.gov This is because the tumor microenvironment is often rich in signals that can lead to T-cell exhaustion, and checkpoint inhibitors can help to counteract these suppressive signals. nih.gov
Table 3: Rationale for Combining CTAG2-Targeted Therapy with Immune Checkpoint Inhibitors
| Combination Strategy | Rationale |
|---|---|
| CTAG2-Targeted Therapy + Anti-PD-1/PD-L1 | Enhances the effector function and survival of CTAG2-specific T-cells by blocking inhibitory signals in the tumor microenvironment. nih.gov |
| CTAG2-Targeted Therapy + Anti-CTLA-4 | Promotes the initial activation and proliferation of T-cells, potentially increasing the pool of CTAG2-specific T-cells. |
Research Methodologies and Experimental Models in Ctag2 103 111 Studies
In Vitro Cellular Models
In vitro cellular models are fundamental to dissecting the molecular and cellular interactions involving CTAG2 (103-111). Researchers utilize a variety of cell lines to study the expression and immunogenicity of this antigen. Commonly used models include:
Tumor Cell Lines: A range of cancer cell lines that endogenously express or are engineered to express CTAG2 are used. These include melanoma, breast cancer, bladder cancer, and prostate cancer cell lines. genecards.orgmdpi.com These models are instrumental in studying antigen presentation and recognition by immune cells.
Immortalized Cell Lines: Cell lines like K562 and Panc1 are also employed in CTAG2 research. genecards.org
Primary Cells: Various primary cells, including natural killer cells, T-cells, CD14-positive monocytes, and B cells, are used to study the immune response to CTAG2. genecards.org
Antigen-Presenting Cells (APCs): Dendritic cells (DCs) are often pulsed with the CTAG2 (103-111) peptide or transfected with the CTAG2 gene to study their ability to process and present the epitope to T cells. frontiersin.org This is a critical step in initiating an adaptive immune response.
These cellular models allow for controlled experiments to investigate the mechanisms of antigen processing, presentation, and the subsequent activation of T cells.
Non-Human In Vivo Models for Anti-tumor Immunity Studies
To understand the complex interplay between the tumor, the immune system, and potential therapies in a living organism, researchers turn to non-human in vivo models. These models are invaluable for assessing the anti-tumor efficacy of CTAG2 (103-111)-based immunotherapies.
Humanized Mice (HIS): Immunodeficient mice reconstituted with a human immune system (HIS) are at the forefront of cancer immunotherapy research. genoway.com These models allow for the engraftment of human tumors and the study of the interaction between the human immune system and the tumor. genoway.com BRGS-HIS mice, for example, have been used to evaluate the efficacy of checkpoint inhibitors in combination with other modulators in triple-negative breast cancer models. genoway.com
Transgenic Mouse Models: While many cancer/testis antigens are not well conserved between humans and mice, making traditional in vivo studies challenging, some models have been developed. nih.gov For instance, the Drosophila melanogaster model has been used to demonstrate that the suppression of Drosophila CT genes can inhibit tumor growth. nih.govnih.gov
These animal models provide a platform to evaluate the in vivo efficacy, potential toxicities, and immunological memory associated with CTAG2 (103-111)-targeted cancer vaccines and adoptive T-cell therapies.
Immunological Detection and Characterization Assays
A variety of sophisticated assays are employed to detect and characterize the immune response elicited by CTAG2 (103-111). These assays are crucial for evaluating the immunogenicity of the peptide and for monitoring the effectiveness of immunotherapies in clinical trials.
T-cell Response Assays (e.g., ELISpot, Intracellular Cytokine Staining, Tetramer Staining)
The cellular immune response, particularly the activation of cytotoxic T lymphocytes (CTLs), is a key focus of CTAG2 research. Several assays are used to quantify and characterize these T-cell responses: nih.govnih.gov
Enzyme-Linked ImmunoSpot (ELISpot) Assay: This highly sensitive assay is widely used to quantify the frequency of antigen-specific, cytokine-producing T cells. nih.govemory.edu It measures the number of individual cells that secrete a specific cytokine, such as interferon-gamma (IFN-γ), upon stimulation with the CTAG2 (103-111) peptide. nih.gov
Intracellular Cytokine Staining (ICS): ICS is a flow cytometry-based technique that allows for the multiparametric analysis of single cells. nih.gov It enables the simultaneous identification of the phenotype of the responding T cells (e.g., CD8+ or CD4+) and the profile of cytokines they produce. nih.govfrontiersin.org
Peptide-MHC Tetramer Staining: This powerful technique directly visualizes and quantifies antigen-specific T cells, regardless of their functional state. nih.govemory.edu Fluorescently labeled tetrameric complexes of MHC molecules loaded with the CTAG2 (103-111) peptide are used to stain T cells expressing the specific T-cell receptor (TCR). emory.edu This allows for the precise enumeration of CTAG2 (103-111)-specific T cells in blood or tissue samples. nih.gov
These assays provide a comprehensive picture of the T-cell response, from the frequency of responding cells to their functional capabilities.
Humoral Response Detection
While cellular immunity is paramount, the humoral immune response, mediated by antibodies, can also play a role in anti-tumor immunity. Spontaneous antibody responses against CTAG2 have been detected in cancer patients. lncc.br
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a standard method for detecting and quantifying antibodies against CTAG2 in the serum of patients. mybiosource.comnih.gov Recombinant CTAG2 protein or the (103-111) peptide is used to coat the wells of a microplate, and patient serum is added to detect the presence of specific antibodies. mybiosource.com
Serological Analysis of Recombinant cDNA Expression Libraries (SEREX): This technique was instrumental in the initial identification of many cancer/testis antigens, including members of the family to which CTAG2 belongs. oncotarget.com It involves screening a tumor-derived cDNA library with patient serum to identify antigens that elicit a humoral immune response.
The detection of a humoral response can serve as a biomarker for the presence of a CTAG2-expressing tumor and may have prognostic significance.
Molecular and Expression Analysis Techniques
Understanding the expression pattern of the CTAG2 gene is crucial for identifying suitable cancer types for targeted therapies. Various molecular techniques are used to analyze its expression at both the RNA and protein levels.
Reverse Transcription Polymerase Chain Reaction (RT-PCR): RT-PCR is a sensitive method used to detect the presence of CTAG2 mRNA in tumor tissues and cell lines. frontiersin.org
Immunohistochemistry (IHC): IHC is used to visualize the expression and localization of the CTAG2 protein in tissue sections. nih.govproteinatlas.org This technique provides valuable information about the heterogeneity of antigen expression within a tumor.
Northern Blot: This technique is used to detect and analyze the size and abundance of CTAG2 RNA transcripts. nih.gov
Gene Expression Profiling: Microarray and next-generation sequencing (NGS) technologies are used for high-throughput analysis of gene expression, allowing for the identification of tumors that express CTAG2 and for the discovery of co-expressed genes. mdpi.commaayanlab.cloud
These techniques are essential for patient stratification and for understanding the regulation of CTAG2 gene expression.
Bioinformatics and Computational Approaches for Epitope Prediction
Bioinformatics and computational tools play an increasingly important role in identifying potential T-cell epitopes within tumor antigens. researchgate.netresearchgate.net
Epitope Prediction Algorithms: Various algorithms are used to predict which peptide fragments of the CTAG2 protein are likely to bind to specific HLA molecules and be recognized by T cells. These predictions are based on the amino acid sequence of the peptide and the binding motifs of different HLA alleles. nih.gov
Computational Modeling: Molecular modeling and docking simulations can be used to visualize the interaction between the CTAG2 (103-111) peptide and the HLA molecule, providing insights into the stability of the complex.
Database Mining: Publicly available databases such as the Immune Epitope Database (IEDB), UniProt, and The Cancer Genome Atlas (TCGA) are valuable resources for identifying known epitopes and for analyzing the expression of CTAG2 across different cancer types. nih.govnih.gov
These computational approaches help to narrow down the number of candidate peptides that need to be experimentally validated, thus accelerating the process of vaccine development. researchgate.net
Future Directions and Unanswered Questions in Ctag2 103 111 Research
Elucidating Undefined Molecular Mechanisms of CTAG2 Function
While CTAG2 has been identified as an autoimmunogenic tumor antigen, its precise molecular functions are not fully understood. genecards.orgsigmaaldrich.com Research has shown that CTAG2 is not merely a passive biomarker but an active participant in tumorigenesis. maayanlab.cloud Functional studies have revealed that CTAG2 interacts with Pericentrin at the centrosome, a critical component for cell division and migration. nih.gov This interaction is essential for the directional migration of breast cancer cells, a key process in invasion and metastasis. nih.gov Depletion of CTAG2 has been shown to dramatically decrease primary tumor growth, suggesting its involvement in other functions related to tumor proliferation. nih.gov
Further research is needed to unravel the complete network of CTAG2's interacting partners and the signaling pathways it modulates. Understanding these mechanisms is crucial, as they could reveal novel therapeutic targets to inhibit CTAG2-driven tumor progression. For instance, Gene Set Enrichment Analysis has suggested a potential link between CTAG2 function in hepatocellular carcinoma and the cell cycle. nih.gov A deeper dive into its role in cell cycle regulation could provide new avenues for therapeutic intervention.
Strategies to Overcome Immune Evasion Mechanisms
A significant hurdle in cancer immunotherapy is the ability of tumors to evade the host's immune system. mdpi.comscispace.comnumberanalytics.com Tumors can employ various strategies to create an immunosuppressive microenvironment, such as downregulating antigen presentation and recruiting inhibitory immune cells. mdpi.comnumberanalytics.comfiveable.me The expression of immune checkpoint molecules like PD-L1 on tumor cells can inhibit T-cell activity, leading to immune escape. mdpi.comfiveable.me
Future strategies to counteract these evasion mechanisms in the context of CTAG2-targeted therapies could include:
Combination Therapies: Combining CTAG2-based vaccines or cell therapies with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) could enhance the anti-tumor immune response. mdpi.com This approach aims to block the inhibitory signals that dampen T-cell function, thereby unleashing a more potent attack on CTAG2-expressing cancer cells.
Modulating the Tumor Microenvironment (TME): Targeting the immunosuppressive cells within the TME, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), could improve the efficacy of CTAG2-directed immunotherapies. numberanalytics.comnih.gov
Addressing Antigen Loss: Tumors can escape immune recognition by losing the expression of the target antigen. scispace.com Strategies to overcome this include targeting multiple cancer-testis antigens simultaneously or developing therapies that can recognize and eliminate tumor cells even with low antigen expression.
Enhancement of CTAG2 (103-111) Immunogenicity
While the CTAG2 (103-111) peptide is immunogenic, its ability to elicit a robust and sustained anti-tumor immune response can be improved. nih.gov Peptide vaccines, in general, can be weak immunogens and require strategies to boost their effectiveness. nih.gov
Several approaches can be explored to enhance the immunogenicity of the CTAG2 (103-111) peptide:
Adjuvants: The co-administration of adjuvants with the peptide vaccine can significantly strengthen the immune response. nih.gov Adjuvants like Montanide ISA-51 and granulocyte-macrophage colony-stimulating factor (GM-CSF) have shown promise in clinical trials by enhancing antigen-specific antibody and T-cell responses. frontiersin.org
Advanced Peptide Formulations: The design of the peptide vaccine itself can be optimized. The use of synthetic long peptides (SLPs) can promote better uptake and presentation by professional antigen-presenting cells (APCs), leading to superior T-cell priming. frontiersin.org Other strategies include creating multivalent peptides or encapsulating peptides in nanoparticles or liposomes to improve their delivery and uptake by APCs. nih.govfrontiersin.org
Personalized Vaccines: The development of personalized vaccines that consider the unique genetic and immunological profile of each patient is a promising future direction. nih.gov
Development of Advanced Pre-clinical Models
To accelerate the translation of CTAG2-based therapies from the laboratory to the clinic, the development of more sophisticated pre-clinical models is essential. Traditional animal models often fail to fully recapitulate the complexity of the human immune system and tumor microenvironment. nih.gov
Humanized mouse models represent a significant advancement in this area. nih.govresearchgate.net These are immunodeficient mice engrafted with human immune cells or tissues, allowing for the in vivo study of human immune responses to cancer and immunotherapies. nih.govresearchgate.netcriver.com
Different types of humanized mouse models can be utilized for CTAG2 research:
hu-PBMC models: Engrafted with human peripheral blood mononuclear cells, these models are suitable for short-term studies. criver.com
hu-CD34+ models: Engrafted with human hematopoietic stem cells, these models develop a multi-lineage human immune system and are ideal for long-term studies. criver.com
Knock-in models: These models express human immune checkpoint proteins, providing a valuable tool for evaluating checkpoint inhibitors in a syngeneic setting with a fully functional immune system. criver.com
These advanced models can be used to screen for neoantigens, design and test targeted vaccines, and evaluate the efficacy and toxicity of novel immunotherapies in a more clinically relevant setting. nih.gov
Integration with Emerging Immunotherapeutic Modalities
The future of CTAG2-targeted therapy lies in its integration with cutting-edge immunotherapeutic approaches. This includes:
Chimeric Antigen Receptor (CAR) T-cell Therapy: Genetically engineering a patient's T-cells to express a CAR that recognizes CTAG2 on tumor cells is a powerful strategy. hopkinsmedicine.orgnih.gov While CAR T-cell therapy has shown remarkable success in hematological malignancies, its application in solid tumors faces challenges such as the immunosuppressive TME and tumor heterogeneity. mdpi.comnih.gov Combining CTAG2-targeted CAR T-cells with other therapies to overcome these hurdles is an active area of research. mdpi.com
Bispecific Antibodies: These engineered antibodies can simultaneously bind to a tumor antigen like CTAG2 and an activating receptor on an immune cell, such as CD3 on T-cells. nih.gov This creates a bridge between the cancer cell and the immune effector cell, leading to targeted tumor cell killing. nih.gov
Combination with Other Immunotherapies: The integration of CTAG2-based therapies with other immunomodulatory agents, such as cytokines or oncolytic viruses, could create synergistic anti-tumor effects. nih.govnih.gov
Table of Research Directions and Unanswered Questions
| Area of Research | Key Unanswered Questions and Future Directions |
|---|---|
| 8.1. Molecular Mechanisms | What are the downstream signaling pathways regulated by the CTAG2-Pericentrin interaction? nih.gov Does CTAG2 have other critical binding partners involved in tumor progression? maayanlab.cloud How does CTAG2 contribute to cell cycle dysregulation in cancer? nih.gov |
| 8.2. Immune Evasion | What are the dominant immune evasion mechanisms in CTAG2-positive tumors? mdpi.comnumberanalytics.com Which combination of checkpoint inhibitors is most effective with CTAG2-targeted therapies? mdpi.com How can we prevent or reverse the loss of CTAG2 expression on tumor cells? scispace.com |
| 8.3. Immunogenicity | Which adjuvant provides the optimal balance of enhanced immunogenicity and minimal toxicity for a CTAG2 (103-111) vaccine? frontiersin.org Can personalized CTAG2 peptide vaccines based on a patient's HLA type improve efficacy? nih.gov What is the most effective delivery system (e.g., nanoparticles, liposomes) for a CTAG2 peptide vaccine? frontiersin.org |
| 8.4. Pre-clinical Models | Which humanized mouse model best recapitulates the immune microenvironment of specific CTAG2-expressing cancers? nih.govcriver.com Can patient-derived xenografts (PDXs) in humanized mice predict clinical responses to CTAG2-targeted therapies? nih.gov |
| 8.5. Emerging Therapies | Can CTAG2-targeted CAR T-cells overcome the immunosuppressive microenvironment of solid tumors? mdpi.comnih.gov What is the optimal design for a bispecific antibody targeting CTAG2 and an immune effector cell? nih.gov What are the most synergistic combinations of CTAG2-based therapies with other immunomodulatory agents? nih.gov |
Q & A
Q. What is the functional role of CTAG2 (103-111) in tumor immunology, and how can its immunogenicity be experimentally validated?
CTAG2 is a cancer/testis antigen (CTA) that exhibits restricted expression in normal tissues but is aberrantly expressed in malignancies, making it a target for immunotherapy. To validate its immunogenicity, researchers can:
- Use HLA-peptide binding assays to confirm the affinity of the CTAG2 peptide (103-111) for HLA-A1 or other relevant MHC class I molecules .
- Generate cytolytic T lymphocytes (CTLs) from patient-derived peripheral blood mononuclear cells (PBMCs) and assess their ability to lyse CTAG2-expressing tumor cells in vitro .
- Perform flow cytometry or ELISpot assays to measure interferon-γ release upon CTAG2 peptide stimulation .
Q. What experimental techniques are recommended for detecting CTAG2 expression in cancer cells?
- Immunohistochemistry (IHC) or immunofluorescence (IF) using validated anti-CTAG2 antibodies (e.g., clone BH-K014847) to localize protein expression in tumor tissues .
- Quantitative RT-PCR to measure mRNA levels, with primers designed to span exon-exon junctions to avoid genomic DNA amplification .
- Western blotting under reducing conditions, using recombinant CTAG2 protein (e.g., 18.1 kDa variant) as a positive control .
- Include methylation-specific PCR to assess promoter methylation status, as CTAG2 expression is epigenetically regulated .
Q. How should researchers address variability in CTAG2 expression across tumor samples?
- Stratify samples by histological subtype , tumor stage , and patient HLA haplotype to identify confounding variables .
- Use bisulfite sequencing to correlate CTAG2 expression with promoter methylation status .
- Normalize data using housekeeping genes (e.g., GAPDH) and include positive/negative controls (e.g., testis tissue for CTAG2-positive controls) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying CTAG2 (103-111) as a therapeutic vaccine candidate?
- Preclinical models : Use HLA-transgenic mice or humanized mouse models to evaluate CTAG2-specific T-cell responses in vivo .
- Dose optimization : Test peptide concentrations (e.g., 10–100 μg/mL) in combination with adjuvants (e.g., poly-ICLC) to enhance immunogenicity .
- Toxicity screening : Assess off-target reactivity using normal human tissues expressing low levels of CTAG2 (e.g., placenta) .
- Follow FDA/NIH guidelines for therapeutic vaccine development, including IND-enabling studies .
Q. How can contradictory findings in CTAG2 expression across cancer types be methodologically reconciled?
- Perform meta-analyses of public datasets (e.g., TCGA, GEO) to compare CTAG2 expression patterns across cohorts .
- Conduct multi-omics integration (e.g., RNA-seq, methylation arrays, proteomics) to identify regulatory mechanisms driving heterogeneity .
- Validate findings using orthogonal techniques (e.g., IHC vs. RNA-seq) and report results with transparent statistical thresholds (e.g., FDR < 0.05) .
Q. What strategies enhance the reproducibility of CTAG2-targeted immunotherapy studies?
- Adopt standardized protocols for antigen presentation assays (e.g., T2 cell pulsing with CTAG2 peptide) .
- Share raw data and code in repositories like Figshare or GitHub to facilitate replication .
- Include detailed methodological appendices in publications, covering cell line authentication, antibody validation, and statistical power calculations .
Q. How can researchers investigate the interplay between CTAG2 and other CTAs (e.g., PRAME, NY-ESO-1) in immune evasion?
- Use CRISPR/Cas9 to knock out CTAG2 in tumor cells and assess compensatory upregulation of other CTAs via RNA-seq .
- Perform multiplex immunofluorescence to co-stain CTAG2 with PRAME or NY-ESO-1 in tumor microenvironments .
- Analyze clinical cohorts for co-expression patterns and correlate with patient survival using Cox proportional hazards models .
Methodological Best Practices
- Data Presentation : Avoid duplicating results in figures and tables; use tables for quantitative summaries and figures for mechanistic insights .
- Reproducibility : Document batch effects in antibody lots or cell culture conditions, and use blinded analysis to reduce bias .
- Ethical Compliance : Obtain informed consent for patient-derived samples and adhere to IRB protocols for translational studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
